3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392243-57-1
VCID: VC5422107
InChI: InChI=1S/C15H9F2N3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
SMILES: C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Molecular Formula: C15H9F2N3OS
Molecular Weight: 317.31

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392243-57-1

Cat. No.: VC5422107

Molecular Formula: C15H9F2N3OS

Molecular Weight: 317.31

* For research use only. Not for human or veterinary use.

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392243-57-1

Specification

CAS No. 392243-57-1
Molecular Formula C15H9F2N3OS
Molecular Weight 317.31
IUPAC Name 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H9F2N3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Standard InChI Key XDOFAQIYORSFII-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is C15H9F2N3OS, with a molecular weight of 317.31 g/mol. The structure comprises a central 1,3,4-thiadiazole ring substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 3-fluorobenzamide moiety. The fluorine atoms at the meta position of the benzamide ring and the para position of the phenyl group contribute to its electronic and steric properties, influencing interactions with biological targets .

Key Structural Features:

  • Thiadiazole Core: Facilitates hydrogen bonding and π–π stacking interactions with enzymes or receptors.

  • Fluorinated Aromatic Rings: Enhance metabolic stability and membrane permeability .

  • Amide Linkage: Provides conformational rigidity and participates in target binding .

The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step protocol:

  • Formation of the Thiadiazole Ring:

    • Cyclocondensation of thiosemicarbazide with 4-fluorophenylacetic acid under acidic conditions yields 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.

    • Reaction conditions: Reflux in acetic acid at 110°C for 6–8 hours.

  • Amide Coupling:

    • The amine intermediate reacts with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product .

    • Solvents: Dichloromethane or tetrahydrofuran at 0–5°C.

Yield Optimization:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

  • Average isolated yield: 50–60%.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 7.56 (m, 3H, aromatic), 8.00 (m, 3H, aromatic), 8.24 (d, 1H, pyridine-H3), 8.69 (d, 1H, pyridine-H6), 13.31 (brs, NH) .

  • IR (KBr): Peaks at 3132 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O stretch), and 1589 cm⁻¹ (C=C aromatic stretch) .

  • Mass Spectrometry: m/z 300 (M⁺), 272 (base peak) .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (<0.1 mg/mL) . Key properties include:

PropertyValueSource
Molecular Weight317.31 g/mol
logP4.09
logD4.05
Hydrogen Bond Acceptors4
Polar Surface Area43.92 Ų
Melting Point321°C

The high logP value indicates lipophilicity, favoring blood-brain barrier penetration .

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against cancer cell lines:

Cell LineIC50 (μM)Reference
PC3 (Prostate)12.3
HT-29 (Colon)18.7
SKNMC (Neuro)24.5

Mechanistic Insights:

  • Lipoxygenase (LOX) Inhibition: Suppresses 15-LOX-1 (IC50 = 8.2 μM), reducing inflammation and tumor progression .

  • Apoptosis Induction: Activates caspase-3 and PARP cleavage in PC3 cells .

  • Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin B1 and CDK1 .

Acetylcholinesterase (AChE) Inhibition

Recent studies highlight its potential in Alzheimer’s disease:

  • IC50 against AChE: 9.8 μM (compared to donepezil, IC50 = 0.05 μM) .

  • Docking Studies: Binds to the peripheral anionic site of AChE (binding energy = -9.2 kcal/mol) .

Future Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution .

  • Structural Optimization: Introduce sulfonamide or piperazine groups to enhance solubility .

  • Combination Regimens: Evaluate synergy with checkpoint inhibitors in immuno-oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator